Sesamol

概要

説明

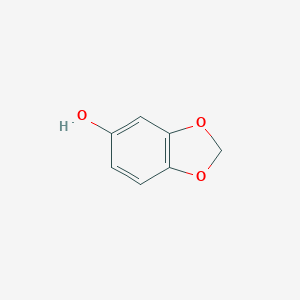

セサモールは、ゴマ種子とゴマ油に含まれる天然の有機化合物です。フェノールの誘導体である白色の結晶性固体です。 セサモールは、抗酸化、抗炎症、抗うつ、神経保護作用で知られています 。 分子式はC₇H₆O₃、モル質量は138.12 g/molです .

準備方法

合成経路と反応条件

セサモールは、さまざまな方法で合成することができます。 一般的な方法の1つは、ピペロニルクロリドと水酸化ナトリウムを反応させてセサモールを生成することです 。 別の方法には、ヘリオトロピンの酸化が含まれます .

工業生産方法

工業的には、セサモールはしばしばゴマ油から抽出されます。 抽出プロセスは通常、陰イオン交換固相抽出(SPE)と高速液体クロマトグラフィー(HPLC)を使用して、ゴマ油からセサモールを分離することを含みます .

化学反応の分析

反応の種類

セサモールは、次のものを含むいくつかの種類の化学反応を起こします。

酸化: セサモールは、キノンなどのさまざまな生成物を形成するように酸化することができます。

還元: セサモールは、ジヒドロセサモールを形成するように還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

形成される主な生成物

酸化: キノンおよびその他の酸化誘導体。

還元: ジヒドロセサモール。

置換: ハロゲン化およびアルキル化誘導体.

科学的研究の応用

Pharmaceutical Applications

Sesamol exhibits a range of pharmacological activities, making it a promising candidate for therapeutic interventions.

Anti-Cancer Properties

Research has shown that this compound can induce apoptosis in cancer cells. For instance, a study demonstrated that this compound treatment significantly impaired the viability of HepG2 cells (a human hepatocellular carcinoma cell line) in a dose-dependent manner. The compound was found to trigger cell cycle arrest and increase apoptosis markers such as cleaved-caspase 3 in treated cells . In vivo studies using xenograft models indicated that this compound inhibited tumor growth without significantly affecting body weight, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to alleviate cognitive deficits associated with Alzheimer's disease by reducing amyloid peptide accumulation and enhancing brain-derived neurotrophic factor (BDNF) levels . Additionally, this compound treatment improved learning and memory impairments in animal models exposed to lipopolysaccharides (LPS), indicating its anti-inflammatory and antioxidative capabilities .

Anti-Inflammatory Activities

The compound has demonstrated significant anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes. In studies involving asthmatic mice, this compound reduced airway hyperresponsiveness and inflammation, showcasing its potential for treating respiratory disorders .

Antioxidant Properties

This compound is recognized for its strong antioxidant capabilities, which are crucial for various applications:

- Food Preservation : Its antioxidant properties help prevent oxidative damage in food products, extending shelf life and maintaining quality.

- Cosmetics : this compound is incorporated into skincare formulations for its protective effects against oxidative stress and skin aging .

Research in Metabolic Disorders

Recent studies have highlighted this compound's potential in managing metabolic syndrome and related conditions. Its ability to modulate lipid metabolism and reduce oxidative stress positions it as a candidate for developing treatments aimed at obesity and diabetes management .

Case Studies and Empirical Evidence

作用機序

セサモールは、さまざまなメカニズムを通じてその効果を発揮します。

抗酸化活性: フリーラジカルを捕捉し、脂質過酸化を阻害します.

抗炎症活性: 酵素、タンパク質キナーゼ、サイトカイン、酸化還元状態などの炎症指標の発現を阻害します.

抗がん活性: シグナル伝達経路を調節することによってアポトーシスを誘導し、がん細胞の拡散を防ぎます.

神経保護活性: 酸化酵素とタンパク質を調節し、CB1受容体の調節的駆動力の下で脳神経成長因子(NGF)とエンドカンナビノイドシグナル伝達と相互作用します.

類似の化合物との比較

セサモールは、幅広い生物学的活性とゴマ油への存在によって独特です。類似の化合物には以下が含まれます。

セサミン: ゴマ油に含まれる別のリグナンで、抗酸化作用と抗炎症作用があります.

セサモリン: ゴマ油に含まれるリグナンで、同様の抗酸化作用があります.

トコフェロール(ビタミンE): 脂溶性特性が似ていることで知られる抗酸化剤.

セサモールは、その強力な抗酸化、抗炎症、抗がん作用により、さまざまな研究分野や産業において貴重な化合物となっています。

類似化合物との比較

Sesamol is unique due to its wide range of biological activities and its presence in sesame oil. Similar compounds include:

Sesamin: Another lignan found in sesame oil with antioxidant and anti-inflammatory properties.

Sesamolin: A lignan found in sesame oil with similar antioxidant properties.

Tocopherol (Vitamin E): A well-known antioxidant with similar lipid-soluble properties.

This compound stands out due to its potent antioxidant, anti-inflammatory, and anticancer activities, making it a valuable compound in various fields of research and industry.

生物活性

Sesamol, a natural phenolic compound derived from sesame seeds (Sesamum indicum), has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and antimicrobial effects, supported by data tables and recent research findings.

Overview of this compound

This compound is recognized for its potent antioxidant properties and is a major lignan in sesame seeds. Its therapeutic potential has been extensively studied, revealing a variety of biological activities that contribute to health benefits, particularly in managing oxidative stress and inflammation.

1. Antioxidant Activity

This compound exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

- Mechanism : this compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase while reducing malondialdehyde (MDA) levels, a marker of oxidative stress .

2. Anti-Inflammatory Effects

Research indicates that this compound can down-regulate inflammatory markers such as cytokines and cyclooxygenase-2 (COX-2), thus mitigating inflammation.

- Case Study : In a study involving lipopolysaccharide (LPS)-induced neuroinflammation in rats, this compound treatment significantly reduced tumor necrosis factor-alpha (TNF-α) levels and lipid peroxidation, demonstrating its anti-inflammatory efficacy .

| Parameter | Control Group | This compound Group (50 mg/kg) |

|---|---|---|

| TNF-α Level (pg/mL) | 150 ± 10 | 90 ± 5* |

| Lipid Peroxidation (TBARS) | 0.25 ± 0.02 | 0.15 ± 0.01* |

| Total Thiols (µmol/g protein) | 6.5 ± 0.5 | 8.0 ± 0.3* |

(*p < 0.05 indicates significance)

3. Anti-Cancer Properties

This compound has been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways and caspase activation.

- Research Findings : A comprehensive review highlighted this compound's ability to inhibit cancer cell proliferation and induce apoptosis via multiple signaling pathways including p53, MAPK, and NF-κB .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| SCC-25 (oral cancer) | 30 |

| HepG2 (liver cancer) | 25 |

| DLD-1 (colon cancer) | 20 |

4. Neuroprotective Effects

Studies have demonstrated that this compound protects against neuroinflammation and cognitive impairment.

- Findings : In LPS-treated rats, this compound administration improved spatial learning and memory performance while reducing neuroinflammatory markers .

5. Antimicrobial Activity

This compound exhibits antibacterial properties against various pathogens, making it a potential natural preservative.

Q & A

Basic Research Questions

Q. What methodological approaches are used to evaluate Sesamol’s antioxidant mechanisms in vitro?

- This compound’s free radical scavenging activity is assessed via fluorescence spectroscopy, FT-IR, and computational modeling (e.g., M05-2X/6-311+G(d,p) level theory with SMD continuum models). These methods quantify interactions with reactive oxygen species (ROS) like hydroxyl and peroxyl radicals, emphasizing pH-dependent electron transfer mechanisms. The anionic form of this compound exhibits exceptional reactivity in aqueous environments, validated by IC50 comparisons with ascorbic acid .

Q. How is this compound’s inhibitory effect on α-glucosidase studied, and what molecular interactions are critical?

- Fluorescence quenching, circular dichroism (CD), and molecular docking (AutoDock/Vina) identify binding affinities between this compound and α-glucosidase. Key interactions include hydrogen bonding with residues like ASP68 and hydrophobic contacts with TRP375. Thermodynamic parameters (ΔG, ΔH) derived from van’t Hoff plots reveal spontaneous binding, while FT-IR confirms structural changes in the enzyme .

Q. What experimental models and biomarkers are used to assess this compound’s neuroprotective effects in cerebral ischemia?

- Middle cerebral artery occlusion (MCAO) models in rodents evaluate neurological deficits via scoring systems (e.g., modified Bederson scale). Biomarkers include lipid peroxidation (MDA levels), antioxidant enzymes (SOD, CAT), and pro-inflammatory cytokines (TNF-α, IL-1β). Statistical validation uses one-way ANOVA with post-hoc Tukey tests (SPSS v13.0) .

Q. How is this compound’s impact on metabolic syndrome in obese murine models quantified?

- High-fat diet (HFD)-induced obesity models measure body weight, adipose tissue histology (hematoxylin-eosin staining), and glucose tolerance (IPGTT). Western blotting (SDS-PAGE) analyzes proteins like SREBP-1c and CPT1α. Insulin resistance is quantified via HOMA-IR, with data processed using SPSS v18.0 and LSD-t tests .

Advanced Research Questions

Q. How can in silico and in vitro methods be integrated to optimize nanocarriers for this compound’s brain-targeted delivery?

- Molecular docking (AutoDock, GOLD) predicts binding energies (ΔG) between this compound and nanocarriers like glyceryl monostearate (GMS) or polycaprolactone (PCL). Experimental validation includes dynamic light scattering (DLS) for particle size (e.g., 215 nm for GMS-SLNs) and entrapment efficiency (EE%: 66.09 ± 0.92). In vivo targeting efficiency is quantified via drug targeting indices (DTE >7.64-fold) and direct transport percentages (>86%) in glioma models .

Q. What strategies resolve contradictions in this compound’s efficacy across oxidative stress models (e.g., Parkinson’s vs. Huntington’s disease)?

- Discrepancies in hippocampal oxidative stress outcomes (e.g., no effect in 6-OHDA-induced Parkinson’s vs. improvement in 3-nitropropionic acid models) are addressed by varying dosage (50–200 mg/kg), administration routes (oral vs. intranasal), and disease-specific pathways. Multi-omics approaches (transcriptomics/proteomics) identify context-dependent modulation of Nrf2/ARE or NF-κB pathways .

Q. How does this compound modulate the gut-brain axis in Alzheimer’s disease (AD) models, and what biomarkers are prioritized?

- APPswe/PS1dE9 transgenic mice are used to evaluate this compound’s effects on Aβ accumulation (ELISA) and synaptic ultrastructure (electron microscopy). Gut microbiota analysis (16S rRNA sequencing) links taxa like Bifidobacterium to SCFA production (GC-MS). Cognitive improvements (Morris water maze) correlate with plasma LPS reduction and BDNF upregulation .

Q. What combinatorial approaches enhance this compound’s hepatoprotective effects in sepsis models?

- Cecal ligation and puncture (CLP) models assess survival rates and hepatic oxidative stress (MDA, NO via Griess assay). This compound (50–200 mg/kg) is combined with antibiotics (e.g., ceftriaxone) to synergistically inhibit iNOS expression (Western blot) and mitochondrial ROS (DCFH-DA fluorescence). Dose-response curves (GraphPad Prism) validate IC50 shifts .

Q. Methodological Notes

- Statistical rigor : ANOVA with Tukey’s post-hoc test is standard for multi-group comparisons (e.g., neurobehavioral scores) .

- Computational tools : AutoDock Vina and GOLD optimize docking scores, while MD simulations (GROMACS) validate nanocarrier interactions .

- Contradiction management : Meta-analyses of IC50 values across studies (e.g., 27.81 μM in glioma vs. 38.50 μM in neuroinflammation) clarify context-dependent bioactivity .

特性

IUPAC Name |

1,3-benzodioxol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSZGTFNYDARNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021267 | |

| Record name | Sesamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Sesamol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sesamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

272.00 to 274.00 °C. @ 760.00 mm Hg | |

| Record name | Sesamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | Sesamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from chloroform/petroleum ether, Beige crystals | |

CAS No. |

533-31-3 | |

| Record name | Sesamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sesamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sesamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxol-5-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sesamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-(methylenedioxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-METHYLENEDIOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94IEA0NV89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sesamol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sesamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

64.9 °C, 65.8 °C | |

| Record name | Sesamol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sesamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。